Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate is an organic compound that features a benzoyl group substituted with bromine and methyl groups, attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate typically involves multiple steps:
Formation of Benzoyl Chloride: The 3-bromo-2-methylbenzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂).
Acylation: The benzoyl chloride reacts with piperidine to form the desired benzoyl-piperidine intermediate.
Esterification: Finally, the intermediate undergoes esterification with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of brominated benzoyl derivatives on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The bromine and benzoyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity . The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylbenzoic acid: Shares the brominated benzoyl structure but lacks the piperidine and ester groups.
Methyl 3-bromo-2-methylbenzoate: Similar ester structure but without the piperidine ring.
3-Bromo-2-methylbenzoyl chloride: Precursor in the synthesis of the target compound.
Uniqueness
Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate is unique due to the combination of its brominated benzoyl group, piperidine ring, and ester functionality. This combination imparts distinct chemical properties and potential biological activities that are not present in the similar compounds listed above .
Properties
Molecular Formula |
C15H18BrNO3 |
---|---|
Molecular Weight |
340.21 g/mol |
IUPAC Name |
methyl 1-(3-bromo-2-methylbenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-10-12(6-3-7-13(10)16)14(18)17-8-4-5-11(9-17)15(19)20-2/h3,6-7,11H,4-5,8-9H2,1-2H3 |
InChI Key |
BXEPTYVOFCVSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N2CCCC(C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.